molecular formula C5H8O2 B1679626 Propynol ethoxylate CAS No. 3973-18-0

Propynol ethoxylate

Cat. No.: B1679626
CAS No.: 3973-18-0
M. Wt: 100.12 g/mol
InChI Key: GHGCQQRMJCSIBQ-UHFFFAOYSA-N
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Description

Propynol ethoxylate: is an organic compound with the chemical formula C5H8O2 . It is a colorless liquid with a distinct odor and is known for its high flammability. This compound is used primarily as an intermediate in chemical synthesis and has various applications in organic chemistry.

Biochemical Analysis

Biochemical Properties

Propynol ethoxylate plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). It acts as a linker molecule, facilitating the connection between two ligands, one targeting a protein of interest and the other an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This compound’s alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in PROTAC synthesis means it can modulate the levels of specific proteins within cells, thereby affecting cell function. For instance, by promoting the degradation of oncogenic proteins, this compound can potentially inhibit cancer cell proliferation . Additionally, its interaction with cellular enzymes and proteins can lead to changes in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The alkyne group in this compound enables it to form covalent bonds with azide-containing molecules via CuAAC . This reaction is highly specific and efficient, making this compound a valuable tool in biochemical research. Furthermore, its role in PROTACs involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can maintain its activity for extended periods when stored properly. Its efficacy in biochemical assays may diminish over time if not handled correctly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate protein levels without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in PROTAC synthesis. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . This process can alter metabolic flux and metabolite levels within cells, leading to changes in cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, in the context of PROTACs, this compound may localize to the cytoplasm or nucleus, depending on the target protein and the E3 ubiquitin ligase involved.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of 2-propyn-1-ol with Ethylene Oxide: This method involves the reaction of 2-propyn-1-ol with ethylene oxide under controlled conditions to produce Propynol ethoxylate.

    Etherification of 2-propyn-1-ol with Ethanol: Another method involves the etherification of 2-propyn-1-ol with ethanol in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of this compound typically involves the large-scale application of the above synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to prevent any hazardous reactions due to the compound’s flammability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propynol ethoxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in substitution reactions where the propynyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the propynyloxy group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Used as a solvent and reagent in various industrial processes.

Comparison with Similar Compounds

    Ethanol, 2-(2-propenyloxy)-: Similar in structure but with a propenyloxy group instead of a propynyloxy group.

    Ethanol, 2-(2-butynyloxy)-: Contains a butynyloxy group, making it slightly different in terms of reactivity and applications.

Uniqueness: Propynol ethoxylate is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where the propynyloxy group is required.

Properties

IUPAC Name

2-prop-2-ynoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGCQQRMJCSIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32199-97-6
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32199-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9044665
Record name 2-(Prop-2-yn-1-yloxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3973-18-0
Record name 2-(2-Propyn-1-yloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3973-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynoxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-propyn-1-yloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Prop-2-yn-1-yloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(prop-2-ynyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PROPYNOXYETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ7D0F9DR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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